molecular formula C10H11N3O2 B595043 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1214061-96-7

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B595043
CAS No.: 1214061-96-7
M. Wt: 205.217
InChI Key: FJNOJYOOGZEWFG-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with an aminophenyl group and a methyl group

Mechanism of Action

Target of Action

The primary target of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various cancers, including ovarian and endometrial cancers . It is highly restricted on normal tissues, making it a promising target for cancer therapy .

Mode of Action

The compound is part of a novel homogeneous antibody-drug conjugate (ADC) known as STRO-002 . STRO-002 is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . The ADC binds to FolRα with high affinity, rapidly internalizes into target-positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the tubulin biochemistry within the cell . Tubulin is a globular protein and is the main constituent of microtubules, which are involved in a wide variety of cellular processes, including mitosis and intracellular transport . By targeting tubulin, the compound disrupts these processes, leading to cell death .

Pharmacokinetics

STRO-002 is stable in circulation with no change in the drug-antibody ratio (DAR) for up to 21 days and has a half-life of 6.4 days in mice . This suggests that the compound has good bioavailability and can remain active in the body for an extended period .

Result of Action

The compound’s action results in significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also lacks nonspecific cytotoxicity toward FolRα-negative cell lines, but bystander killing of target-negative cells is observed when co-cultured with target-positive cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the tumor microenvironment, which can vary widely in factors such as pH, oxygen levels, and nutrient availability . Additionally, the compound’s stability could potentially be affected by factors such as temperature and pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-aminophenyl derivatives with suitable imidazolidine precursors. One common method includes the cyclization of 3-aminophenyl urea with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.

    Reduction: Reduction reactions can yield amine derivatives with altered electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-5-methylimidazolidine-2,4-dione: Similar structure but with the amino group in the para position.

    3-(3-Aminophenyl)-5-ethylimidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a methyl group.

    3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione derivatives: Various derivatives with different substituents on the phenyl or imidazolidine rings.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNOJYOOGZEWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656749
Record name 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214061-96-7
Record name 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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